molecular formula C14H26ClNO5 B13827801 [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride

[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride

Cat. No.: B13827801
M. Wt: 323.81 g/mol
InChI Key: RDTXKPJLTJSCSP-DYRISMOESA-N
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Description

[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes hydroxylation and subsequent functional group transformations to introduce the hydroxymethyl and quaternary ammonium groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the hydroxyl groups, potentially converting them into hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quaternary ammonium ion can interact with negatively charged sites. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

  • 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
  • 1,2-Dimethoxyanthraquinone
  • Morindone-5-methylether

Comparison: Compared to these similar compounds, [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride is unique due to its quaternary ammonium ion, which imparts distinct chemical and biological properties. This feature allows it to interact differently with molecular targets, potentially leading to unique applications in various fields .

Properties

Molecular Formula

C14H26ClNO5

Molecular Weight

323.81 g/mol

IUPAC Name

(1R,2R)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH.2H2O/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;;;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H;2*1H2/t12-,14-;;;/m1.../s1

InChI Key

RDTXKPJLTJSCSP-DYRISMOESA-N

Isomeric SMILES

CC(C)N[C@@H]1CCC2=C([C@H]1O)C=CC(=C2CO)O.O.O.Cl

Canonical SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl

Origin of Product

United States

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